molecular formula C21H26ClN3O3S B500345 N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide CAS No. 890599-64-1

N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide

Cat. No.: B500345
CAS No.: 890599-64-1
M. Wt: 436g/mol
InChI Key: IEWFTZKPNRKLEG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide is a synthetic organic compound. It is characterized by the presence of a piperazine ring, a sulfonyl group, and a substituted phenyl ring. Compounds with such structures are often explored for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Sulfonyl Group: The piperazine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

    Attachment of the Phenyl Ring: The final step involves the coupling of the sulfonylated piperazine with a chlorinated phenyl acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group or the piperazine ring.

    Substitution: The chloro group on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Exploration as a candidate for drug development, particularly for its potential effects on the central nervous system.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with a receptor in the central nervous system, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide
  • N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both a sulfonyl group and a piperazine ring. These structural features may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S/c1-15-5-7-19(12-17(15)3)29(27,28)25-10-8-24(9-11-25)14-21(26)23-20-13-18(22)6-4-16(20)2/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWFTZKPNRKLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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